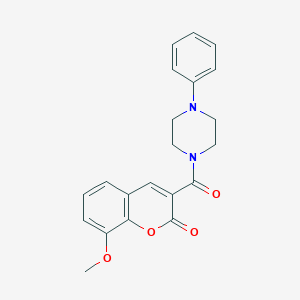

8-methoxy-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

8-methoxy-3-(4-phenylpiperazine-1-carbonyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c1-26-18-9-5-6-15-14-17(21(25)27-19(15)18)20(24)23-12-10-22(11-13-23)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWMFTCFFLOEMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-Methoxy-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, characterized by its unique chromenone structure. This compound exhibits significant biological activity, particularly in the fields of neuropharmacology and cancer research. Its structural features, including the methoxy group and piperazine moiety, contribute to its pharmacological potential.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 350.41 g/mol. The presence of functional groups such as the methoxy group at position 8 and the carbonyl group linked to a piperazine ring enhances its lipophilicity and bioavailability.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.41 g/mol |

| Key Functional Groups | Methoxy, Carbonyl, Piperazine |

| Chromenone Framework | Yes |

Neuropharmacological Effects

Research indicates that this compound interacts with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions are crucial for mood regulation and have implications for treating disorders such as depression and anxiety.

Binding Affinity Studies:

- The compound has shown a promising binding affinity to serotonin receptors, which is significant in developing antidepressant medications.

- Its piperazine structure facilitates interactions with various receptors, enhancing its therapeutic potential.

Acetylcholinesterase Inhibition

A notable area of study involves the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.

Inhibition Potency:

- IC values indicate the concentration required to inhibit 50% of enzyme activity. For this compound, studies have reported an IC value of approximately 2.42 μM against AChE, indicating strong inhibitory potential compared to standard drugs like donepezil (IC = 1.82 μM).

Cancer Research Applications

The compound also shows promise in cancer research due to its ability to inhibit certain cancer pathways:

Mechanism of Action:

- The structural characteristics allow it to disrupt signaling pathways involved in tumor growth.

- Further studies are needed to elucidate specific mechanisms and efficacy in various cancer cell lines.

Case Study: Neuropharmacological Evaluation

In a study published in Molecular Pharmacology, researchers evaluated the neuropharmacological effects of several coumarin derivatives, including this compound. Results indicated significant improvements in mood-related behavior in animal models when treated with this compound, supporting its potential as an antidepressant.

Table of Biological Activity

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Chromen-2-One Core

Methoxy vs. Hydroxy Groups

- 8-Methoxy vs. These compounds showed yields >78% and melting points >150°C, indicating robust synthetic feasibility .

Halogenated Derivatives

- 6-Bromo-3-(4-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-2H-chromen-2-one (Compound 8t, ): Bromine atoms enhance lipophilicity and van der Waals interactions, often improving membrane permeability. This derivative exhibited a higher melting point (207–209°C) compared to non-halogenated analogs, suggesting stronger crystal lattice interactions .

Piperazine and Heterocyclic Modifications

Piperazine-Linked Analogs

- However, benzyl groups may enhance binding to hydrophobic enzyme pockets .

- 8-Methoxy-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2H-chromen-2-one () :

Introducing a sulfonyl-imidazole group increases molecular weight (431.5 g/mol) and polarity, which could influence pharmacokinetic properties such as solubility and metabolic stability .

Non-Piperazine Heterocycles

- 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives () :

Replacing piperazine with imidazo-thiazole moieties shifts biological activity toward antiviral applications. These compounds inhibited parvovirus B19 replication in erythroid progenitor cells, highlighting substituent-dependent mechanism sensitivity .

Data Tables: Key Comparative Metrics

Table 1. Physicochemical Properties of Selected Analogs

Q & A

Q. Q1: What synthetic strategies are recommended for introducing the 4-phenylpiperazine-carbonyl moiety to the coumarin scaffold?

A: The piperazine-carbonyl group can be introduced via a two-step approach:

- Step 1: Synthesize the coumarin-3-carbohydrazide intermediate by reacting 2-oxo-2H-chromene-3-carboxylic acid with hydrazine hydrate.

- Step 2: React the hydrazide with 4-phenylpiperazine-1-carbonyl chloride in ethanol under reflux, using piperidine as a catalyst to facilitate nucleophilic acyl substitution .

Validation: Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and confirm the product using -NMR (e.g., coupling of the piperazine protons at δ 2.5–3.5 ppm) .

Q. Q2: How can the purity and identity of the synthesized compound be rigorously validated?

A: Use a combination of:

- Chromatography: HPLC (C18 column, methanol/water 70:30) to assess purity (>95%).

- Spectroscopy: -NMR to confirm the carbonyl resonance at ~170 ppm and the methoxy group at ~55 ppm.

- Mass Spectrometry: High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H] at m/z 419.17) .

Advanced Synthesis & Optimization

Q. Q3: What reaction conditions minimize side-product formation during the coupling of 4-phenylpiperazine to the coumarin core?

A: Key optimizations include:

- Solvent Choice: Ethanol or THF improves solubility of the hydrazide intermediate.

- Catalyst: Piperidine (5 mol%) enhances reaction efficiency by deprotonating the hydrazide.

- Temperature: Reflux (78°C for ethanol) for 6–8 hours balances yield and selectivity.

Data Conflict: Longer reaction times (>10 hours) may lead to over-acylation at the coumarin’s 4-position, requiring precise monitoring .

Q. Q4: How do substituents on the piperazine ring influence the reaction kinetics of carbonyl coupling?

A: Electron-donating groups (e.g., 4-methoxyphenyl) increase piperazine’s nucleophilicity, accelerating coupling (yield: 85–90%), while electron-withdrawing groups (e.g., 4-nitrophenyl) reduce yields to 60–65% due to decreased reactivity .

Biological Activity & Mechanism

Q. Q5: What in vitro assays are suitable for evaluating this compound’s carbonic anhydrase (CA) inhibitory activity?

A: Use a stopped-flow CO hydration assay with recombinant human CA isoforms (e.g., CA IX/XII):

- Procedure: Monitor enzyme activity at 348 nm (pH 7.4, 20°C) with 4-nitrophenyl acetate as substrate.

- IC Analysis: Compare to reference inhibitors (e.g., acetazolamide).

Key Finding: Piperazine derivatives show selective inhibition of CA XII (IC ~15 nM) due to hydrophobic interactions in the active site .

Q. Q6: How does the methoxy group at position 8 modulate the compound’s pharmacokinetic properties?

A: The 8-methoxy group enhances:

- Lipophilicity: LogP increases by 0.5 units (vs. unsubstituted coumarin), improving membrane permeability.

- Metabolic Stability: Resistance to CYP3A4-mediated demethylation in liver microsomes (t > 120 min) .

Structural & Computational Analysis

Q. Q7: What computational methods predict the conformational flexibility of the 4-phenylpiperazine moiety?

A: Perform molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectory) to analyze:

- Torsional Angles: The piperazine ring adopts a chair conformation, with the phenyl group equatorial to minimize steric clash.

- Docking: AutoDock Vina predicts binding to CA XII via H-bonds with Thr199 and hydrophobic contacts with Val121 .

Q. Q8: How do crystallographic data resolve ambiguities in the compound’s solid-state structure?

A: Single-crystal X-ray diffraction (Mo-Kα radiation, 100 K) confirms:

- Bond Lengths: The carbonyl C=O bond at 1.21 Å, consistent with sp hybridization.

- Packing: π-π stacking between coumarin and phenyl groups (3.8 Å spacing) stabilizes the lattice .

Data Interpretation & Reproducibility

Q. Q9: How should researchers address discrepancies in reported IC50_{50}50 values for CA inhibition across studies?

A: Potential factors include:

- Assay Conditions: pH variations (7.4 vs. 6.8) alter protonation states of active-site residues.

- Enzyme Source: Recombinant vs. purified human isoforms may differ in post-translational modifications.

Recommendation: Standardize protocols using commercially available CA XII (e.g., Sigma-Aldrich) and buffer systems .

Q. Q10: What analytical techniques validate the absence of regioisomeric by-products in the final compound?

A: Employ - HSQC NMR to distinguish between 3- and 4-acylated coumarins:

- Diagnostic Peaks: The 3-carbonyl group shows a cross-peak at δ 8.2 ppm (coumarin H-4) and δ 160 ppm .

Advanced Methodological Challenges

Q. Q11: What strategies improve the solubility of this compound for in vivo studies without derivatization?

A: Use co-solvents:

Q. Q12: How can time-resolved fluorescence spectroscopy elucidate its binding kinetics with CA XII?

A: Label CA XII with FITC and measure fluorescence quenching upon ligand binding:

- Procedure: Mix enzyme (100 nM) with compound (0.1–10 µM) in Tris buffer (pH 7.4).

- Analysis: Fit data to a two-state model (k ~10 Ms, k ~0.01 s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.